molecular formula C12H17ClN2O B7587400 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide

2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide

Cat. No. B7587400
M. Wt: 240.73 g/mol
InChI Key: RJHONEMIJQJCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide, also known as 4-CPM, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. This compound belongs to the class of amides and has a molecular weight of 270.78 g/mol.

Scientific Research Applications

2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential as an antidepressant and anxiolytic agent. In addition, 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide has been studied for its potential as a diagnostic tool for various diseases.

Mechanism of Action

The mechanism of action of 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have anxiolytic and antidepressant effects. In addition, 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide has been shown to have a low toxicity profile and does not produce any significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide is its low toxicity profile, which makes it a safe compound for use in lab experiments. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide. One area of interest is its potential as a diagnostic tool for various diseases. Another area of interest is its potential as an antidepressant and anxiolytic agent. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide involves the reaction of 4-chlorobenzylamine with 2-dimethylpropanoyl chloride in the presence of a base catalyst. The reaction proceeds through an amide bond formation mechanism and yields 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide as a white solid with a purity of 98%. This synthesis method has been optimized to improve the yield and purity of the compound.

properties

IUPAC Name

2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-12(2,14)11(16)15(3)8-9-4-6-10(13)7-5-9/h4-7H,8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHONEMIJQJCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)CC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide

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